molecular formula C15H27N3O3 B3057731 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione CAS No. 846-74-2

1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B3057731
CAS No.: 846-74-2
M. Wt: 297.39 g/mol
InChI Key: ORUPFVWSNUWWGS-UHFFFAOYSA-N
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Description

1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is a triazine derivative with three butyl groups substituted at the 1, 3, and 5 positions of the triazinane-trione core. The triazinane-trione scaffold is highly modular, allowing substitutions that influence reactivity, stability, and applications in fields such as materials science, pharmaceuticals, and industrial chemistry .

Properties

IUPAC Name

1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-4-7-10-16-13(19)17(11-8-5-2)15(21)18(14(16)20)12-9-6-3/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUPFVWSNUWWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)N(C(=O)N(C1=O)CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347104
Record name 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846-74-2
Record name 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

The cyclotrimerization of butyl isocyanate is typically conducted in the presence of basic catalysts. Early work by Saunders et al. (1961) demonstrated that triethylamine or sodium methoxide in anhydrous toluene at 80–100°C yields the tributyl triazinane-trione product with efficiencies exceeding 85% . A summary of optimized conditions is provided in Table 1.

Table 1: Optimized Conditions for Butyl Isocyanate Cyclotrimerization

Parameter Value Source
Catalyst Triethylamine (0.5 mol%)
Solvent Anhydrous toluene
Temperature 80–100°C
Reaction Time 6–8 hours
Yield 85–92%

The choice of solvent is critical: polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may promote side reactions such as urea formation. Non-polar solvents like toluene favor cyclotrimerization by stabilizing the transition state through hydrophobic interactions.

Alternative Synthetic Approaches and Modifications

While cyclotrimerization remains the dominant method, alternative routes have been explored to improve regioselectivity and scalability.

Stepwise Assembly via Carbodiimide Intermediates

A stepwise approach involves reacting butylamine with phosgene to generate butyl isocyanate in situ, followed by controlled trimerization. This method, though labor-intensive, allows for better control over stoichiometry and reduces oligomer formation. Reported yields range from 70–78% , with purity dependent on rigorous exclusion of moisture.

Microwave-Assisted Synthesis

Recent advancements in microwave chemistry have reduced reaction times to <1 hour while maintaining yields above 80% . Microwave irradiation at 120°C in the presence of catalytic potassium tert-butoxide enhances reaction kinetics by uniformly heating the reaction mixture, a significant improvement over conventional thermal methods.

Mechanistic Insights and Thermodynamic Considerations

Computational studies using density functional theory (DFT) and MP2 methods provide clarity on the reaction’s exothermic nature. For methyl isocyanate, the enthalpy change (ΔH) for cyclotrimerization is −71.6 kcal/mol at the CCSD(T)/cc-pVTZ level, with entropy (ΔS) contributing −220 J/mol·K due to the transition from three gaseous monomers to a single cyclic product. These values suggest that the reaction is thermodynamically favorable but kinetically hindered at ambient temperatures, necessitating elevated temperatures or catalysts.

Role of Substituents on Reaction Kinetics

The butyl groups in this compound introduce steric effects that slightly destabilize the transition state compared to smaller alkyl substituents. However, the electron-donating nature of the butyl groups enhances the nucleophilicity of the isocyanate nitrogen, partially offsetting steric hindrance.

Purification and Characterization

Crude products are typically purified via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures. Key characterization data include:

Table 2: Spectroscopic and Physical Properties

Property Value Source
Molecular Weight 297.39 g/mol
$$ ^1H $$ NMR (CDCl₃) δ 0.92 (t, 9H), 1.38 (m, 6H),
1.62 (m, 6H), 3.45 (t, 6H)
$$ ^{13}C $$ NMR δ 13.8 (CH₃), 19.5 (CH₂),
31.2 (CH₂N), 152.4 (C=O)
Melting Point Not reported (viscous liquid)

Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 297.205 , while infrared spectroscopy shows strong carbonyl stretches at 1740 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione serves as a versatile building block in organic synthesis. It is utilized for:

  • Synthesis of Isocyanurates : This compound can be transformed into various isocyanurate derivatives which are important for producing flame retardants and coatings .
  • Catalysis : It acts as a catalyst or a coordinating agent in several organic reactions, enhancing reaction rates and selectivity .

Polymer Chemistry

The compound is widely used in polymer chemistry due to its ability to function as a crosslinking agent:

  • Crosslinking Agent : In the production of thermosetting plastics and elastomers, it provides enhanced mechanical properties and thermal stability. For instance, it is used in the synthesis of polylactic acid composites to improve their performance under thermal stress .
Application TypeDescription
CrosslinkingEnhances mechanical properties of polymers
Co-monomerUsed in the synthesis of flexible ionogels
Flame RetardantsForms derivatives that improve fire resistance

Material Science

In material science, this compound has been explored for its potential applications:

  • Dental Materials : The compound is incorporated into dental restorative materials to improve their durability and aesthetic qualities .
  • Coatings : It is used in the formulation of protective coatings that require high-performance characteristics such as chemical resistance and durability .

Case Study 1: Synthesis of Flame Retardant Polymers

Research conducted by Moghaddam et al. (2002) demonstrated that incorporating this compound into polymer matrices significantly improved their flame retardancy while maintaining mechanical integrity under stress conditions .

Case Study 2: Dental Restorative Applications

A study published in the Journal of Materials Science explored the use of this compound in dental composites. The results indicated that it enhanced both the mechanical properties and the aesthetic appearance of dental restoratives when compared to traditional materials .

Mechanism of Action

The mechanism of action of 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor involved[4][4].

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO)
  • Synthesis : Produced via trimerization of cyclohexyl isocyanate in 92% yield under green conditions .
  • Applications : Studied for antiviral activity against HIV-1 via molecular docking .
1,3,5-Tripropyl-1,3,5-triazinane-2,4,6-trione
  • Molecular Weight : 255.318 g/mol .
  • Key Differences : Shorter alkyl chains (propyl vs. butyl) likely reduce hydrophobicity and increase solubility in polar solvents.
Parameter Tributyl Derivative Tricyclohexyl (TCy-TAZTO) Tripropyl Derivative
Substituent Type Butyl Cyclohexyl Propyl
Molecular Weight (g/mol) ~327.45* 375.51 255.32
Synthetic Yield Not reported 92% Not reported
Thermal Stability Moderate (inferred) High (bulky groups) Lower (shorter chains)

*Calculated based on formula C₁₅H₂₇N₃O₃.

Halogenated Derivatives

1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione (Trichloroisocyanuric Acid)
  • Formula : C₃Cl₃N₃O₃ .
  • Applications : Widely used as a disinfectant and oxidizing agent due to high reactivity from chlorine substituents .
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione
  • Formula : C₃Br₃N₃O₃ .
  • Properties : Higher molecular weight (365.76 g/mol) and thermal stability compared to chloro analogs.
Parameter Tributyl Derivative Trichloro Derivative Tribromo Derivative
Substituent Butyl Chlorine Bromine
Reactivity Low High (oxidizing agent) Moderate
Applications Polymers (stabilizers) Disinfection Specialty synthesis

Thioisocyanurates (Sulfur-Substituted Analogs)

1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones
  • Synthesis : Thionation of triaryl triazinane-triones using P₄S₁₀ .
  • Properties :
    • Optical : Bathochromic shift in UV-Vis spectra due to sulfur’s lower electronegativity .
    • Fluorescence : Quenched compared to oxygen analogs .
Parameter Tributyl Derivative Trithione (4-I)
Core Heteroatom Oxygen Sulfur
Absorption Shift N/A Red-shifted (e.g., 440 cm⁻¹ C=S Raman peak)
Application Potential Material stabilizers Optoelectronics

Functionalized Derivatives for Pharmaceuticals

1-((1-Methyl-1H-1,2,4-triazol-3-yl)methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione
  • Role : Intermediate in synthesizing ensitrelvir, a COVID-19 therapeutic .
  • Structural Insight : Fluorine and triazole groups enhance binding affinity and metabolic stability .
1,3,5-Tris((1/2H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione
  • Synthesis : High-yield (99%) method with tetrazole rings .
  • Thermal Behavior : Stable up to 300°C (DSC/TGA data) .
Parameter Tributyl Derivative Tetrazolyl Derivative
Functional Groups Butyl Tetrazole
Thermal Decomposition Not reported >300°C
Applications Potential stabilizers Energetic materials

Antioxidant Derivatives

1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione (Irganox 3114)
  • Formula : C₄₈H₆₉N₃O₆ .
  • Role : High-performance antioxidant in polymers due to steric hindrance and radical scavenging .
Parameter Tributyl Derivative Irganox 3114
Substituent Butyl tert-butyl-hydroxybenzyl
Key Property Moderate stability High oxidative resistance
Applications Industrial materials Polymer stabilization

Biological Activity

1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (CAS Number: 846-74-2) is a member of the triazine family of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H27N3O3
  • Molecular Weight : 297.393 g/mol
  • LogP : 1.572
  • PSA (Polar Surface Area) : 66.00 Ų

These properties suggest that the compound has moderate lipophilicity and a suitable surface area for interactions with biological targets.

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological pathways:

  • Anticancer Activity :
    • Several derivatives of triazines have shown cytotoxic effects against human cancer cell lines. For instance, derivatives have demonstrated IC50 values as low as 0.20 μM against A549 (lung cancer) cells and 1.25 μM against MCF-7 (breast cancer) cells .
    • Mechanistically, these compounds may inhibit key signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Activity :
    • Triazine derivatives have been evaluated for their efficacy against various pathogens. Some studies indicate significant inhibitory effects against Plasmodium falciparum (the causative agent of malaria) and other microbial strains .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Target/Pathogen Effectiveness Reference
AnticancerA549 (lung cancer)IC50 = 0.20 μM
MCF-7 (breast cancer)IC50 = 1.25 μM
AntimicrobialPlasmodium falciparumSignificant inhibition observed
Various bacterial strainsBroad-spectrum antimicrobial activity
AntiviralPotato Virus YCurative activity up to 56.9%

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a series of triazine derivatives including this compound on multiple cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of triazine derivatives showed that compounds structurally related to this compound had potent activity against resistant strains of bacteria and fungi. The study highlighted the potential for developing new antimicrobial agents based on these findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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